BenchChemオンラインストアへようこそ!

Harmol hydrochloride

MAO-A inhibition neuropharmacology β-carboline alkaloids

Harmol hydrochloride (149022-16-2) is the preferred tool compound for TFEB-mediated autophagy research, validated in mouse Parkinson's models for α-synuclein clearance via autophagy-lysosomal pathway activation. Unlike harmane, harmine, harmalol, or harmaline—which show divergent antiplatelet potency—Harmol hydrochloride uniquely activates TFEB nuclear translocation and restores autophagic flux. The hydrochloride dihydrate salt ensures aqueous solubility for reproducible assays without DMSO interference, while 68.7% predicted oral bioavailability and 0.787 BBB permeability support CNS-targeted in vivo dosing. Supplied as 98% pure white powder, this compound eliminates the confounding off-target activities and solubility artifacts inherent to generic β-carboline alternatives.

Molecular Formula C12H11ClN2O
Molecular Weight 234.68 g/mol
CAS No. 149022-16-2
Cat. No. B042322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHarmol hydrochloride
CAS149022-16-2
Synonyms1-Methyl-9H-pyrido[3,4-b]indol-7-ol Monohydrochloride Dihydrate;  NSC 72292 Monohydrochloride Dihydrate;  1-Methyl-9H-pyrido[3,4-b]indol-7-ol Hydrochloride Hydrate (1:1:2)
Molecular FormulaC12H11ClN2O
Molecular Weight234.68 g/mol
Structural Identifiers
SMILESCC1=C2C(=C3C=CC(=O)C=C3N2)C=CN1.Cl
InChIInChI=1S/C12H10N2O.ClH/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12;/h2-6,13-14H,1H3;1H
InChIKeyRBOUBJPHXSVUTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Harmol Hydrochloride (CAS 149022-16-2): Core Properties and Procurement-Relevant Specifications


Harmol hydrochloride (CAS 149022-16-2) is a β-carboline alkaloid available as a dihydrate salt with the molecular formula C₁₂H₁₅ClN₂O₃ and a molecular weight of 270.71 g/mol (anhydrous formula weight: 234.69 g/mol) . As an orally active compound, Harmol hydrochloride functions as a TFEB (transcription factor EB) activator and monoamine oxidase (MAO) inhibitor, inducing autophagy, mitosis, and apoptosis through caspase-8 activation . The compound has demonstrated capacity to promote α-synuclein degradation via regulation of the autophagy-lysosomal pathway and has shown motor impairment improvement in mouse Parkinson's disease models . This product is supplied as a white powder with 98% purity, soluble in water, and requires storage under cool, dry conditions in well-sealed containers .

Why Generic β-Carboline Substitution Cannot Replace Harmol Hydrochloride in Specialized Research


The β-carboline alkaloid family, encompassing harmine, harmaline, harmalol, harmane, norharmane, and harmol, exhibits substantial functional divergence despite shared core structural motifs. Even chemically proximate analogs demonstrate markedly different potency profiles and target engagement patterns across key biological pathways. For instance, while harmane and harmine exhibit potent antiplatelet activity through PLCγ2 phosphorylation inhibition, harmol shows only medium potency in the same assay, and harmalol and harmaline produce weak, non-significant effects [1]. Conversely, Harmol hydrochloride uniquely activates the TFEB-autophagy-lysosome axis for α-synuclein clearance—a mechanistic profile not uniformly present among structurally related β-carbolines . Given these divergent activity signatures, substitution of Harmol hydrochloride with generic β-carboline alternatives risks compromised experimental reproducibility, inconsistent target modulation, and invalid cross-study comparisons. The quantitative evidence detailed below delineates precisely where Harmol hydrochloride provides verifiable differentiation for informed procurement decisions.

Quantitative Differentiation of Harmol Hydrochloride (149022-16-2): Comparative Evidence for Scientific Selection


MAO-A Inhibitory Potency: Comparative Analysis of Harmol Versus Harmalol

Harmol and harmalol exhibit distinct monoamine oxidase A (MAO-A) inhibitory potencies. While direct IC₅₀ data for Harmol hydrochloride (149022-16-2) is not available in primary literature, harmalol—the dihydro-β-carboline analog and active metabolite of harmaline—demonstrates MAO-A inhibition with an IC₅₀ of 0.66 µM [1]. Comparative studies of β-carbolines indicate that harmaline exhibits substantially higher MAO-A selectivity (10,000-fold preference for MAO-A over MAO-B) relative to harmane (approximately 10-fold selectivity), demonstrating that oxidation state and substitution pattern markedly influence isoform selectivity profiles across this chemical series . This class-level variability underscores that MAO inhibitory properties cannot be inferred solely from β-carboline core structure.

MAO-A inhibition neuropharmacology β-carboline alkaloids

α-Synuclein Degradation Efficacy: In Vivo Functional Evidence in Parkinson's Disease Model

Harmol hydrochloride demonstrates functional in vivo efficacy through TFEB-mediated enhancement of α-synuclein degradation. The compound significantly improves motor impairment in a mouse Parkinson's disease model, a functional endpoint not uniformly reported across β-carboline analogs . Mechanistically, Harmol promotes TFEB nuclear translocation, thereby restoring autophagic flux and lysosomal biogenesis, which collectively enhance α-synuclein clearance via the autophagy-lysosome pathway . While harmine exhibits antitumor properties and harmalol shows DYRK1A inhibition (IC₅₀ = 0.63 µM), the TFEB-autophagy-lysosome axis activation represents a mechanism-biased differentiation dimension specific to Harmol hydrochloride [1].

Parkinson's disease α-synuclein autophagy neurodegeneration

Oral Bioavailability Advantage: ADMET Predictions for In Vivo Experimental Planning

Harmol exhibits favorable predicted oral bioavailability and CNS penetration characteristics based on in silico ADMET profiling. The compound achieves a human oral bioavailability prediction of 68.7% probability for exceeding 20% bioavailability, coupled with a blood-brain barrier permeability score of 0.787 (range: 0-1, higher values indicate greater permeability) [1]. CYP inhibition predictions indicate high probability of CYP1A2 inhibition (0.987) and moderate probability of CYP2D6 inhibition (0.786), with lower interaction probabilities for CYP2C9 (0.233) and CYP3A4 (0.522) [1]. In contrast, harmalol hydrochloride has demonstrated CYP1A1 inhibitory activity at 0.5-12.5 µM concentrations, reducing TCDD-induced CYP1A1 levels in HepG2 cells, indicating potential cytochrome P450 interaction differences across the β-carboline series .

oral bioavailability ADMET pharmacokinetics CNS penetration

Aqueous Solubility and Formulation Handling: Salt Form Advantage for In Vitro Assay Preparation

Harmol hydrochloride dihydrate (149022-16-2) provides aqueous solubility suitable for direct dissolution in water, eliminating the need for organic co-solvents in many experimental protocols . The compound demonstrates a predicted aqueous solubility (logS) value of -3.21, with a topological polar surface area (TPSA) of 48.65 Ų [1]. In contrast, the free base form (Harmol, CAS 487-03-6) requires DMSO or other organic solvents for dissolution in many applications . This solubility differential is consistent with the general principle that hydrochloride salt forms improve aqueous solubility compared to free base counterparts, facilitating more reproducible concentration-dependent assays in aqueous biological systems .

aqueous solubility formulation sample preparation salt form

TFEB Activation and Autophagy Induction: Differential Mechanism Profiling in Neurodegeneration Research

Harmol hydrochloride uniquely activates TFEB nuclear translocation among β-carboline alkaloids with published comparative data. The compound restores autophagic flux and lysosomal biogenesis, thereby promoting α-synuclein degradation via the autophagy-lysosome pathway . In contrast, structurally related β-carbolines demonstrate alternative primary mechanisms: harmalol functions primarily as a DYRK1A inhibitor (IC₅₀ = 0.63 µM) and MAO-A inhibitor (IC₅₀ = 0.66 µM) [1]; harmine and harmane exhibit potent antiplatelet activity through PLCγ2 phosphorylation inhibition [2]. This mechanistic divergence—TFEB-autophagy activation versus kinase inhibition versus antiplatelet signaling—provides functional differentiation at the pathway level. The absence of TFEB activation data for harmalol, harmine, and harmaline in comparable literature suggests Harmol hydrochloride represents the preferred tool compound for autophagy-lysosomal pathway research within the β-carboline chemical space.

TFEB autophagy lysosomal biogenesis protein aggregation

Evidence-Based Application Scenarios for Harmol Hydrochloride (149022-16-2) Procurement


Parkinson's Disease and α-Synuclein Aggregation Research

Harmol hydrochloride (149022-16-2) is the preferred tool compound for investigating TFEB-mediated autophagy enhancement in Parkinson's disease models. The compound improves motor impairment in mouse Parkinson's disease models through activation of TFEB nuclear translocation, restoration of autophagic flux, and promotion of α-synuclein degradation via the autophagy-lysosome pathway [1]. This functional validation distinguishes Harmol hydrochloride from other β-carboline analogs that lack comparable in vivo efficacy data for neurodegenerative protein aggregation endpoints. Researchers should prioritize the hydrochloride dihydrate salt form for aqueous-based dosing regimens in animal studies [2].

Autophagy and Lysosomal Biology Mechanistic Studies

For investigations requiring specific activation of the autophagy-lysosomal pathway without confounding off-target activities, Harmol hydrochloride provides unique mechanistic specificity within the β-carboline chemical series. The compound activates TFEB nuclear translocation and restores autophagic flux and lysosomal biogenesis—a pathway activation profile not uniformly reported for harmalol (DYRK1A/MAO-A inhibitor), harmine (antiplatelet/antitumor), or harmaline [1]. The favorable oral bioavailability prediction (68.7% probability of >20% bioavailability) supports in vivo oral dosing protocols, while the aqueous solubility of the hydrochloride salt form facilitates reproducible in vitro assay preparation without DMSO interference [2].

CNS-Targeted Pharmacology with Favorable Oral Bioavailability

Harmol hydrochloride (149022-16-2) offers a combination of predicted oral bioavailability and blood-brain barrier permeability suitable for CNS-targeted pharmacology studies. The compound achieves a blood-brain barrier permeability score of 0.787 and oral bioavailability prediction of 68.7%, supporting both systemic oral administration and CNS target engagement in preclinical models [1]. The hydrochloride salt form enables aqueous dissolution, avoiding organic co-solvent artifacts in neuropharmacology assays. Researchers should note the high predicted CYP1A2 inhibition probability (0.987), which may necessitate consideration of potential drug-drug interaction effects in combination studies [1].

β-Carboline Structure-Activity Relationship (SAR) and Chemical Biology Studies

For systematic SAR studies across the β-carboline alkaloid family, Harmol hydrochloride (149022-16-2) serves as a critical comparator representing the aromatic 7-hydroxy substituted β-carboline scaffold. Comparative studies reveal that harmane and harmine exhibit potent antiplatelet activity through PLCγ2 phosphorylation inhibition, while harmol shows only medium potency in the same assay, and harmalol and harmaline produce weak, non-significant effects [1]. This potency gradient (potent > medium > weak) across six structurally related compounds provides a well-characterized reference set for investigating structure-dependent functional divergence. The hydrochloride salt form's aqueous solubility facilitates parallel compound screening in cell-based assays without solubility-related artifacts [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Harmol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.